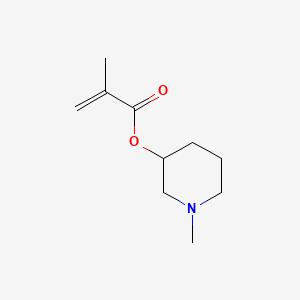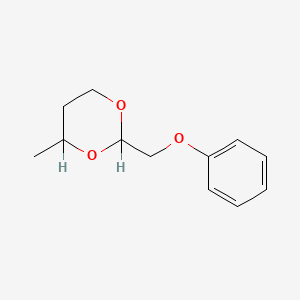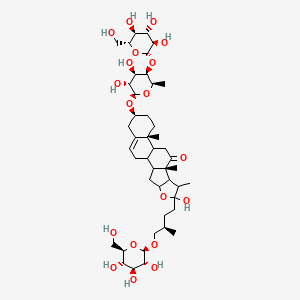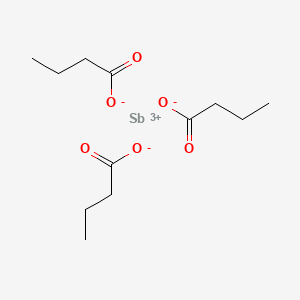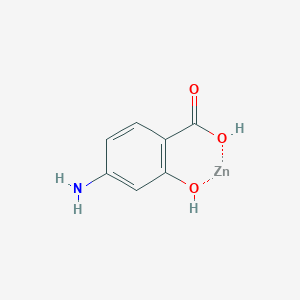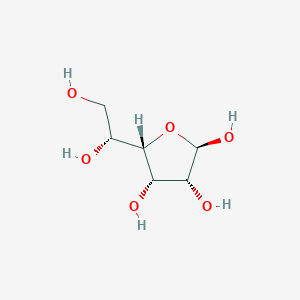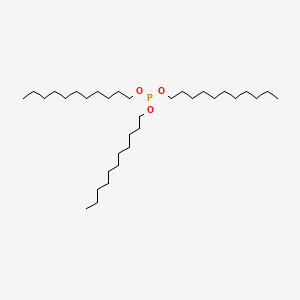
Trisundecyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisundecyl phosphite is a trialkyl phosphite compound, characterized by its clear liquid form. It is widely used as a heat and color stabilizer in various polymers such as acrylonitrile butadiene styrene, polyethylene terephthalate, polyvinyl chloride, polycarbonate, and polyurethanes . The compound is known for its effectiveness in enhancing the stability and longevity of these materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trisundecyl phosphite typically involves the reaction of phosphorus trichloride with undecanol under controlled conditions. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid formed during the process. Common bases used include sodium hydroxide or triethylamine. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for efficient and economical production, with the ability to control reaction parameters precisely. The use of microreactors in continuous flow systems has been shown to significantly reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions: Trisundecyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to trisundecyl phosphate using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions with halides or other electrophiles, forming new phosphite derivatives.
Major Products: The major products formed from these reactions include trisundecyl phosphate, trisundecyl phosphine oxide, and various substituted phosphites .
Wissenschaftliche Forschungsanwendungen
Trisundecyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation during processing and long-term use.
Biology: The compound is utilized in the synthesis of biologically active phosphorous-containing compounds.
Medicine: this compound derivatives are explored for their potential use in drug delivery systems and as antioxidants in pharmaceutical formulations.
Industry: It is employed as an additive in lubricants and as a stabilizer in various industrial processes
Wirkmechanismus
The primary mechanism of action of trisundecyl phosphite involves its antioxidant properties. It functions by decomposing hydroperoxides, thereby preventing the oxidative degradation of polymers. The compound’s effectiveness as an antioxidant is influenced by its structure and the nature of the substrate it stabilizes. This compound can also act as a chain-breaking antioxidant by reducing peroxyl radicals to alkoxyl radicals, which further react with the phosphite to terminate the radical chain oxidation .
Vergleich Mit ähnlichen Verbindungen
- Triisodecyl phosphite
- Triphenyl phosphite
- Trioctyl phosphite
Comparison: Trisundecyl phosphite is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. Compared to triisodecyl phosphite, this compound offers better stability and compatibility with a wider range of polymers. Triphenyl phosphite, on the other hand, is more commonly used in applications requiring higher thermal stability but lacks the same level of compatibility with certain polymers. Trioctyl phosphite is similar in function but has different solubility and reactivity profiles due to its shorter alkyl chains .
Eigenschaften
CAS-Nummer |
94133-78-5 |
|---|---|
Molekularformel |
C33H69O3P |
Molekulargewicht |
544.9 g/mol |
IUPAC-Name |
triundecyl phosphite |
InChI |
InChI=1S/C33H69O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-33H2,1-3H3 |
InChI-Schlüssel |
UKPASDNOVTUNJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOP(OCCCCCCCCCCC)OCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


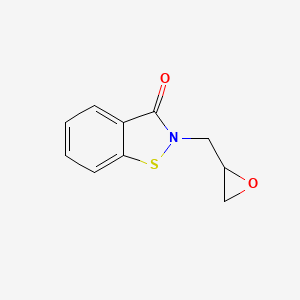
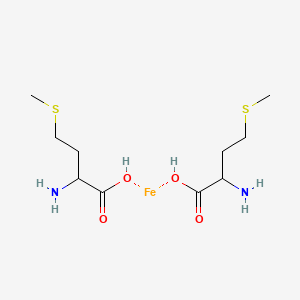

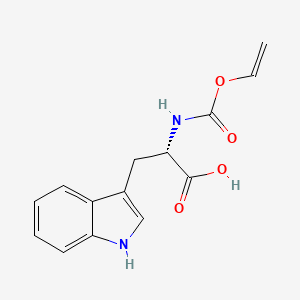
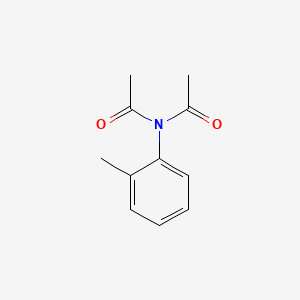
![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)
